molecular formula C17H12F6O2 B6291875 4-Acetyl-4'-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl CAS No. 175839-03-9

4-Acetyl-4'-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl

Cat. No.: B6291875
CAS No.: 175839-03-9
M. Wt: 362.27 g/mol
InChI Key: MHLARTBPYNNJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-4’-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetyl group and a hexafluoropropoxy group attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-4’-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl typically involves the reaction of 4’-hydroxyacetophenone with phenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The hexafluoropropoxy group can be introduced through a subsequent reaction with hexafluoropropanol in the presence of a suitable activating agent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Purification methods such as crystallization from ethanol or acetone and distillation under reduced pressure are commonly employed .

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-4’-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The hexafluoropropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 4-Carboxy-4’-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl.

    Reduction: 4-(1-Hydroxyethyl)-4’-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetyl-4’-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Acetyl-4’-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetyl group can form covalent bonds with active site residues, leading to enzyme inhibition. The hexafluoropropoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F6O2/c1-10(24)11-2-4-12(5-3-11)13-6-8-14(9-7-13)25-17(22,23)15(18)16(19,20)21/h2-9,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLARTBPYNNJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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